(2,5-Dimethyl-phenyl)-(5-ethyl-thiophen-2-ylmethylene)-amine
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Overview
Description
(E)-N-(2,5-Dimethylphenyl)-1-(5-ethylthiophen-2-yl)methanimine is an organic compound with the molecular formula C15H19NS It is a member of the imine class of compounds, characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,5-Dimethylphenyl)-1-(5-ethylthiophen-2-yl)methanimine typically involves the condensation reaction between 2,5-dimethylphenylamine and 5-ethyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,5-Dimethylphenyl)-1-(5-ethylthiophen-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted imine or amine derivatives, depending on the reagents used.
Scientific Research Applications
(E)-N-(2,5-Dimethylphenyl)-1-(5-ethylthiophen-2-yl)methanimine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(2,5-Dimethylphenyl)-1-(5-ethylthiophen-2-yl)methanimine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2,5-Dimethylphenyl)-1-(5-methylthiophen-2-yl)methanimine
- (E)-N-(2,5-Dimethylphenyl)-1-(5-propylthiophen-2-yl)methanimine
- (E)-N-(2,5-Dimethylphenyl)-1-(5-butylthiophen-2-yl)methanimine
Uniqueness
(E)-N-(2,5-Dimethylphenyl)-1-(5-ethylthiophen-2-yl)methanimine is unique due to the presence of both the 2,5-dimethylphenyl and 5-ethylthiophene groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C15H17NS |
---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(5-ethylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C15H17NS/c1-4-13-7-8-14(17-13)10-16-15-9-11(2)5-6-12(15)3/h5-10H,4H2,1-3H3 |
InChI Key |
NWRGHYQKHXJXSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C=NC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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